5-(3-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 5-(3-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 478254-83-0
VCID: VC16157596
InChI: InChI=1S/C15H9Cl3N4S/c16-10-4-1-3-9(7-10)14-20-21-15(23)22(14)19-8-11-12(17)5-2-6-13(11)18/h1-8H,(H,21,23)/b19-8+
SMILES:
Molecular Formula: C15H9Cl3N4S
Molecular Weight: 383.7 g/mol

5-(3-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

CAS No.: 478254-83-0

Cat. No.: VC16157596

Molecular Formula: C15H9Cl3N4S

Molecular Weight: 383.7 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol - 478254-83-0

Specification

CAS No. 478254-83-0
Molecular Formula C15H9Cl3N4S
Molecular Weight 383.7 g/mol
IUPAC Name 3-(3-chlorophenyl)-4-[(E)-(2,6-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C15H9Cl3N4S/c16-10-4-1-3-9(7-10)14-20-21-15(23)22(14)19-8-11-12(17)5-2-6-13(11)18/h1-8H,(H,21,23)/b19-8+
Standard InChI Key LHKBVWPIOOYXED-UFWORHAWSA-N
Isomeric SMILES C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)Cl
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)Cl

Introduction

5-(3-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound featuring a triazole ring structure. It is identified by the CAS number 478254-83-0 and has a molecular formula of C15H9Cl3N4S . This compound is primarily used in research settings for studying heterocyclic compounds and their derivatives.

Synthesis and Preparation

The synthesis of 5-(3-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves condensation reactions between appropriate precursors. These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

Applications and Research Findings

This compound is used in various research applications, particularly in the study of heterocyclic compounds and their potential biological activities. Interaction studies often focus on understanding its mechanisms of action at the molecular level.

Applications:

  • Biological Studies: Investigating potential pharmacological profiles and interactions with biological systems.

  • Chemical Synthesis: Used as a precursor or intermediate in synthesizing more complex molecules.

Safety and Hazards

5-(3-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol poses several hazards:

  • Toxicity: Classified as toxic if swallowed (H301) .

  • Skin and Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319) .

  • Environmental Impact: May cause long-lasting harmful effects to aquatic life (H413) .

Hazard Classification:

Hazard CodeDescription
H301Toxic if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
H413May cause long-lasting harmful effects to aquatic life

Comparison with Similar Compounds

Several compounds share structural similarities with 5-(3-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol. These include:

Compound NameStructure HighlightsUnique Features
3-(3-Chlorophenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thioneTrifluoromethyl-substituted benzylidene amino moietyDifferent biological activities due to fluorine substitution.
5-(3-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol2,4-Dichlorobenzylidene instead of 2,6-dichloroMay exhibit different pharmacological profiles due to halogen positioning .

These compounds highlight the importance of structural variations in influencing chemical and biological properties.

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